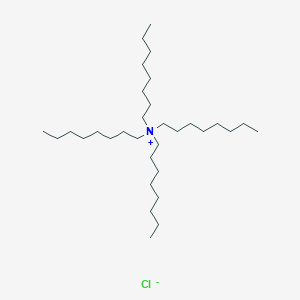

Tetraoctylammonium chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tetraoctylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNIPOQLGBPXPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475517 | |

| Record name | Tetraoctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-07-3 | |

| Record name | Tetraoctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Tetraoctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tetraoctylammonium chloride (TOACl) is a quaternary ammonium (B1175870) salt with the chemical formula C₃₂H₆₈ClN.[1] It is recognized for its utility as a phase-transfer catalyst, which facilitates reactions between substances located in different immiscible phases, a crucial function in various organic synthesis processes.[1] Its hydrophobic nature, owing to the four long-chain octyl groups, makes it valuable in the chemical and pharmaceutical industries for enhancing the solubility of organic compounds and in the formulation of surfactants and emulsifiers.[1] This document provides a detailed overview of its key physical properties, supported by experimental methodologies and logical workflow visualizations.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in experimental settings, and for safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | tetraoctylazanium chloride | [2] |

| CAS Number | 3125-07-3 | [1][2][3][4] |

| Molecular Formula | C₃₂H₆₈ClN | [1][2][3] |

| Molecular Weight | 502.34 g/mol | [1][2][3][4] |

| Appearance | Colorless solid; White crystal/powder | [1][3][5] |

| Form | Crystals | |

| Melting Point | 50 - 54 °C | [1][3] |

| Boiling Point | Not Applicable / No data available | [3] |

| Solubility | Data not explicitly quantified in sources. Its hydrophobic nature suggests solubility in organic solvents, while its salt character may confer some aqueous solubility. It is noted to enhance the solubility of organic compounds in aqueous solutions.[1] | [1] |

| Purity (Assay) | ≥97% (by titration) | [1] |

| PubChem ID | 11996614 | [1][2] |

Experimental Protocols: Determination of Melting Point

The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. Below is a standard methodology for its determination using a digital melting point apparatus.

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under a vacuum. Gently crush a small amount of the crystals into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the powder into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to ~45 °C).

-

Once the temperature is within 5-10 °C of the expected melting point (50-54 °C), reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

-

Record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance. A broad melting range often suggests the presence of impurities.

Visualizations: Workflows and Relationships

Logical Workflow for Chemical Substance Characterization

The following diagram illustrates a standard workflow for the physical and chemical characterization of a substance like this compound, from sample reception to data analysis.

Caption: Workflow for Physical & Chemical Characterization.

Logical Relationship of Applications

This diagram shows how the core properties of this compound lead to its diverse applications.

Caption: Relationship of Properties to Applications.

References

An In-depth Technical Guide to Tetraoctylammonium Chloride

This guide provides essential technical information regarding tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt with significant applications in research and industry. It is intended for researchers, scientists, and professionals in drug development who require precise data on its physicochemical properties.

Core Physicochemical Data

This compound is a versatile phase transfer catalyst and surfactant. Its key quantitative data are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C32H68ClN | [1][2][3] |

| Molecular Weight | 502.34 g/mol | [1][3][4] |

| Linear Formula | [CH3(CH2)7]4N(Cl) | [4] |

Molecular Structure and Composition

The molecular structure of this compound consists of a central nitrogen atom covalently bonded to four octyl groups, forming a tetraoctylammonium cation. This cation is ionically bonded to a chloride anion.

References

An In-depth Technical Guide to CAS number 3125-07-3: Tetraoctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Tetraoctylammonium chloride (TOACl), identified by CAS number 3125-07-3, is a quaternary ammonium (B1175870) salt.[1][2] It is a white, crystalline solid at room temperature.[2] This compound is characterized by a central nitrogen atom bonded to four octyl chains, with a chloride counter-ion. Its structure renders it soluble in many organic solvents and enables its function as a phase transfer catalyst.

A comprehensive summary of its chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 3125-07-3 | [1][2] |

| Molecular Formula | C₃₂H₆₈ClN | [1][2] |

| Molecular Weight | 502.34 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 50-54 °C | [2] |

| Purity | ≥97% | [1] |

| Synonyms | Tetraoctylazanium Chloride | [1] |

Synthesis of this compound

General Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of tetrabutylammonium (B224687) chloride and can be modified for the synthesis of this compound.

-

Reaction Setup: A solution of trioctylamine (B72094) in a suitable aprotic solvent (e.g., diethyl ether or acetonitrile) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Addition of Alkylating Agent: 1-chlorooctane (B87089) is added dropwise to the trioctylamine solution while stirring at room temperature.

-

Reaction: The reaction mixture is stirred for an extended period, typically 48 hours, at room temperature to allow for the formation of the quaternary ammonium salt, which will precipitate out of the solution.[3]

-

Isolation of Crude Product: The insoluble product is isolated by filtration.[3]

-

Purification: The crude product is dissolved in a minimal amount of a suitable solvent like anhydrous dichloromethane (B109758) and then reprecipitated by adding a non-solvent such as anhydrous diethyl ether. This recrystallization step is repeated multiple times to achieve high purity.[3]

-

Drying and Storage: The purified this compound is dried under vacuum and stored in a desiccator at a low temperature.[3]

Core Application: Phase Transfer Catalysis

This compound's primary application is as a phase transfer catalyst (PTC).[2] PTCs facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can proceed more efficiently. The lipophilic nature of the four octyl chains allows the tetraoctylammonium cation to be soluble in the organic phase, while the positively charged nitrogen can pair with an anion from the aqueous phase, effectively shuttling it into the organic phase.

Mechanism of Phase Transfer Catalysis

The general mechanism of phase transfer catalysis involving TOACl can be visualized as a cyclic process.

References

Tetraoctylammonium chloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of Tetraoctylammonium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TOACl) is a quaternary ammonium (B1175870) salt with the chemical formula [N(C₈H₁₇)₄]Cl. It is a white to off-white crystalline solid with a melting point in the range of 50-54 °C[1][2]. Due to its unique structure, consisting of a central positively charged nitrogen atom surrounded by four long hydrophobic octyl chains and a chloride anion, TOACl exhibits a range of properties that make it a valuable compound in various chemical and pharmaceutical applications.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, details experimental protocols for solubility determination, and illustrates its primary mechanism of action and potential applications.

Solubility of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from chemical synthesis to drug formulation. This compound's amphiphilic nature, arising from its ionic head and long alkyl chains, results in a complex solubility profile.

Qualitative Solubility

This compound is generally described as being compatible with a wide range of organic solvents[1]. Its hydrophobic nature, conferred by the four octyl chains, suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, its ionic character suggests some solubility in more polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively reported in publicly available literature. However, to provide a general understanding of the solubility trends of similar quaternary ammonium salts, the following table includes data for tetrabutylammonium (B224687) chloride, a shorter-chain analogue. It is important to note that the longer octyl chains of this compound will generally lead to higher solubility in nonpolar solvents and lower solubility in polar solvents compared to its tetrabutyl counterpart.

Table 1: Solubility of Tetrabutylammonium Chloride in Various Solvents

| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Difficultly soluble | N/A |

| Dimethylformamide | C₃H₇NO | Polar aprotic | 320 | 50 |

| Ethanol | C₂H₅OH | Polar protic | Very soluble | 78 |

| Water | H₂O | Polar protic | Difficultly soluble | N/A |

| Water | H₂O | Polar protic | Very soluble | 100 |

| Chloroform | CHCl₃ | Polar aprotic | Easily soluble | N/A |

| Acetone | C₃H₆O | Polar aprotic | Easily soluble | N/A |

| Benzene | C₆H₆ | Nonpolar | Slightly soluble | N/A |

Data for tetrabutylammonium chloride is provided for comparative purposes[3][4].

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, experimental determination is necessary. The following are two common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass of solvent.

Methodology:

-

Saturation: Add an excess amount of this compound to a known mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure the solution reaches equilibrium (i.e., becomes saturated). This can be verified by taking measurements at different time points until the concentration of the solute in the solution remains constant[5].

-

Separation: Separate the undissolved solid from the saturated solution using filtration or centrifugation. Care must be taken to maintain the temperature during this step to prevent changes in solubility[6].

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of TOACl) until a constant weight of the dried solute is achieved[5][7].

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the mass of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region, or if it can be derivatized to do so. It is particularly useful for determining low solubilities.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration)[8].

-

Saturation and Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Separation: Separate the undissolved solid as described in the gravimetric method (step 3).

-

Dilution: Accurately dilute a known volume of the clear, saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Mechanism of Action and Applications

This compound's primary application is as a phase transfer catalyst, a role that is directly dependent on its solubility characteristics. It also shows promise in the field of drug delivery.

Phase Transfer Catalysis

In a biphasic system (e.g., an aqueous and an organic phase), many reactions are hindered because the reactants are in separate, immiscible phases. A phase transfer catalyst (PTC) facilitates the transport of a reactant from one phase to another, allowing the reaction to proceed[9][10].

This compound, with its lipophilic tetraoctylammonium cation, can pair with an anion from the aqueous phase. This ion pair is soluble in the organic phase, effectively transporting the anion into the organic phase where it can react with the organic substrate. After the reaction, the tetraoctylammonium cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle.

Drug Delivery Applications

The amphiphilic nature of this compound makes it a candidate for use in drug delivery systems, particularly in the formation of nanoparticles or as a coating to enhance the cellular uptake of therapeutic agents. The long alkyl chains can interact with lipid membranes, potentially facilitating the transport of drugs across cellular barriers.

Below is a conceptual workflow illustrating the potential use of this compound in the preparation of drug-loaded nanoparticles.

Conclusion

While specific quantitative solubility data for this compound remains sparse in readily available literature, its qualitative solubility characteristics and the data for analogous compounds suggest a high affinity for a range of organic solvents. For applications demanding precise concentrations, the experimental protocols detailed in this guide provide a robust framework for accurate solubility determination. The primary utility of this compound as a phase transfer catalyst is fundamentally linked to its solubility profile, enabling reactions between otherwise immiscible reactants. Furthermore, its unique amphiphilic structure opens avenues for its exploration in advanced drug delivery systems. This guide serves as a foundational resource for researchers and professionals working with this versatile quaternary ammonium salt.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. tetrabutylammonium chloride [chemister.ru]

- 4. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Tetraoctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Tetraoctylammonium chloride. This quaternary ammonium (B1175870) salt is a widely used phase transfer catalyst, ionic liquid, and surfactant in various chemical and pharmaceutical applications. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in research and development.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by a set of distinct signals corresponding to the different protons of the four octyl chains attached to the central nitrogen atom. Due to the symmetry of the molecule, the protons on each of the four identical octyl chains are chemically equivalent. The electron-withdrawing effect of the positively charged nitrogen atom causes a deshielding effect that decreases with distance along the alkyl chain.

Based on the analysis of homologous tetraalkylammonium salts, the following chemical shifts are predicted for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | α-CH₂ | ~ 3.2 - 3.4 | Triplet | 8H |

| b | β-CH₂ | ~ 1.6 - 1.8 | Multiplet | 8H |

| c | γ, δ, ε, ζ-CH₂ | ~ 1.2 - 1.5 | Multiplet | 40H |

| d | η-CH₂ | ~ 1.2 - 1.5 | Multiplet | 8H |

| e | ω-CH₃ | ~ 0.8 - 1.0 | Triplet | 12H |

Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is relatively straightforward to interpret:

-

α-Methylene Protons (a): The protons on the methylene (B1212753) groups directly attached to the nitrogen atom (α-CH₂) are the most deshielded due to the strong inductive effect of the quaternary ammonium group. They appear as a triplet in the downfield region of the aliphatic signals, typically around 3.2 - 3.4 ppm.

-

β-Methylene Protons (b): The protons on the second methylene group (β-CH₂) are less deshielded than the α-protons and appear as a multiplet further upfield, generally in the range of 1.6 - 1.8 ppm.

-

Bulk Methylene Protons (c, d): The protons of the subsequent methylene groups in the middle of the octyl chains (from γ to ζ) are shielded from the influence of the nitrogen atom and overlap to form a broad multiplet in the region of 1.2 - 1.5 ppm. The protons of the η-CH₂ group are also found within this multiplet.

-

Terminal Methyl Protons (e): The protons of the terminal methyl groups (ω-CH₃) are the most shielded and appear as a characteristic triplet at approximately 0.8 - 1.0 ppm, due to coupling with the adjacent methylene group.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃), or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Internal standard (optional, e.g., tetramethylsilane - TMS)

3.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

If an internal standard is required, add a small amount of TMS to the solution.

-

Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

3.3. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 90°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of the quaternary ammonium salt protons for accurate integration)

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

Spectral Width: 0-12 ppm

-

-

Acquire the ¹H NMR spectrum.

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm (if TMS is not used) or the TMS peak to 0 ppm.

-

Integrate the signals corresponding to the different proton environments.

-

Analyze the peak multiplicities and coupling constants.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton signals in the ¹H NMR spectrum.

Caption: Molecular structure of Tetraoctylammonium cation with proton assignments.

An In-depth Technical Guide to the Crystal Structure Analysis of Tetraoctylammonium Chloride

Disclaimer: As of the latest database searches, a complete single-crystal X-ray diffraction analysis for tetraoctylammonium chloride is not publicly available. This guide provides a comprehensive framework for its analysis, including established protocols for synthesis, crystallization, and structural determination, supplemented with data from analogous quaternary ammonium (B1175870) compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (TOACl) is a quaternary ammonium salt with a wide range of applications, including as a phase transfer catalyst, an electrolyte, and a surfactant in the synthesis of nanoparticles.[1] A thorough understanding of its solid-state structure is crucial for optimizing its performance in these roles and for its application in pharmaceutical formulations. Crystal structure analysis provides precise information on molecular geometry, intermolecular interactions, and packing arrangements, which collectively influence the material's physical and chemical properties such as solubility, stability, and melting point.

This technical guide outlines the methodologies for a comprehensive crystal structure analysis of this compound, from chemical synthesis to data interpretation.

Synthesis of this compound

The synthesis of this compound is typically achieved via the Menschutkin reaction, which involves the alkylation of a tertiary amine.[2] In this case, trioctylamine (B72094) is reacted with an octyl halide. A generalized protocol is provided below.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trioctylamine in a suitable solvent such as acetonitrile (B52724) or toluene.

-

Alkylation: Add a stoichiometric equivalent of 1-chlorooctane (B87089) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by recrystallization. The crude salt is dissolved in a minimal amount of a hot solvent (e.g., acetone) and then precipitated by the addition of a non-solvent (e.g., diethyl ether). This process may be repeated to achieve high purity.[3]

-

Drying: The purified white crystalline product is collected by filtration and dried under vacuum.

Single-Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4] For organic salts like this compound, several methods can be employed.

Experimental Protocol: Crystallization

-

Solvent Selection: The ideal solvent or solvent system is one in which the compound has moderate solubility. The solubility should be significantly higher at elevated temperatures than at room or lower temperatures.[5] Common solvents for quaternary ammonium salts include alcohols, acetonitrile, and chlorinated hydrocarbons.

-

Slow Evaporation: A saturated solution of the purified salt is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.[4]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator), very slowly. Rapid cooling should be avoided as it often leads to the formation of small or poorly ordered crystals.[5]

-

Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble. This solution is placed in a small open vial, which is then placed inside a larger sealed container that contains a non-solvent in which the compound is insoluble but which is miscible with the solvent. The non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[4]

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and coated in a cryoprotectant (e.g., paratone oil) to prevent solvent loss and degradation in the X-ray beam.[6]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.[8]

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.[8]

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Representative Crystallographic Data

While specific data for this compound is unavailable, the following tables present crystallographic data for other quaternary ammonium chlorides to illustrate the typical parameters obtained from such an analysis.

Table 1: Example Crystal Data and Structure Refinement for a Quaternary Ammonium Salt.

| Parameter | Value |

| Empirical Formula | C₂₁H₂₇IN⁺·I⁻ |

| Formula Weight | 551.25 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(1) |

| b (Å) | 21.456(2) |

| c (Å) | 11.567(1) |

| α (°) | 90 |

| β (°) | 109.34(1) |

| γ (°) | 90 |

| Volume (ų) | 2368.1(4) |

| Z | 4 |

| Density (calculated, Mg/m³) | 1.544 |

| Absorption Coefficient (mm⁻¹) | 3.257 |

| F(000) | 1080 |

| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0789 |

| R indices (all data) | R₁ = 0.0456, wR₂ = 0.0821 |

| Goodness-of-fit on F² | 1.045 |

Data adapted from a representative N-halomethylated quaternary ammonium salt for illustrative purposes.[9]

Table 2: Example Bond Lengths (Å) and Angles (°) for a Quaternary Ammonium Cation.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C1 | 1.512(4) | C1-N1-C2 | 109.8(3) |

| N1-C2 | 1.515(4) | C1-N1-C3 | 108.9(3) |

| N1-C3 | 1.518(4) | C1-N1-C4 | 110.2(3) |

| N1-C4 | 1.521(4) | C2-N1-C3 | 109.1(3) |

| C2-N1-C4 | 108.5(3) | ||

| C3-N1-C4 | 110.3(3) |

Hypothetical data for a generic tetraalkylammonium cation, illustrating typical tetrahedral geometry around the nitrogen atom.

Significance for Drug Development and Research

A detailed crystal structure of this compound would provide invaluable insights for:

-

Pharmaceutical Formulation: Understanding the solid-state properties is essential for controlling drug product performance, including dissolution rate and bioavailability.

-

Material Science: The packing and intermolecular interactions dictate the material's bulk properties, which is critical for its use as a phase transfer catalyst or in electrochemical applications.[10]

-

Computational Modeling: An accurate crystal structure serves as a vital input for computational studies to predict behavior and design new materials with tailored properties.

References

- 1. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. library.imaging.org [library.imaging.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. chemimpex.com [chemimpex.com]

Thermal stability and decomposition of Tetraoctylammonium chloride

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetraoctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TOACl) is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase transfer catalyst and in the synthesis of nanoparticles.[1][2] Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a comprehensive overview of the thermal properties of TOACl, including its decomposition pathways and relevant analytical techniques for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3125-07-3 | [1] |

| Molecular Formula | C₃₂H₆₈ClN | [1][3] |

| Molecular Weight | 502.34 g/mol | [1][3] |

| Melting Point | 50 - 54 °C | [1][4][5] |

| Appearance | Colorless solid | [1] |

| Purity | ≥ 97% | [1] |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information regarding the temperature at which the compound begins to decompose and the energetic changes associated with its decomposition.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time.[6] This technique is used to determine the thermal stability and decomposition profile of a material.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined as the point of significant mass loss.

2.1.2. Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to identify thermal transitions such as melting, crystallization, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes heating and cooling cycles at a defined rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic and exothermic peaks correspond to thermal events. The melting point is determined from the onset of the melting endotherm.

Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium salts, including this compound, typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (Sɴ2).[9]

Hofmann Elimination

In this pathway, the chloride anion acts as a base, abstracting a proton from a β-carbon of one of the octyl chains. This leads to the formation of a tertiary amine (trioctylamine), an alkene (1-octene), and hydrochloric acid.[10]

Nucleophilic Substitution (Sɴ2)

Alternatively, the chloride anion can act as a nucleophile and attack one of the α-carbons of the octyl groups attached to the nitrogen atom. This results in the displacement of the neutral tertiary amine (trioctylamine) and the formation of an alkyl halide (1-chlorooctane).

The predicted decomposition products of this compound are summarized in Table 2.

Table 2: Predicted Thermal Decomposition Products of this compound

| Decomposition Pathway | Products |

| Hofmann Elimination | Trioctylamine, 1-Octene, Hydrochloric Acid |

| Nucleophilic Substitution (Sɴ2) | Trioctylamine, 1-Chlorooctane (B87089) |

The relative contribution of each pathway can be influenced by factors such as temperature and the presence of impurities.

Visualizing Decomposition Pathways and Experimental Workflow

The logical flow of the decomposition mechanisms and a typical experimental workflow for thermal analysis can be visualized using diagrams.

Caption: Predicted thermal decomposition pathways of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Safety and Handling

This compound is classified as an irritant.[2][3][5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][5] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling the compound.[5] It should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11]

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data on the thermal decomposition of TOACl is not extensively available in the public domain, the established decomposition pathways for analogous quaternary ammonium salts provide a strong predictive framework. The primary decomposition routes are expected to be Hofmann elimination and nucleophilic substitution, yielding trioctylamine, 1-octene, and 1-chlorooctane as the main products. The use of TGA and DSC, following the detailed protocols provided, is essential for a comprehensive characterization of the thermal properties of TOACl in specific applications. A thorough understanding of its thermal behavior is crucial for ensuring its safe and effective use in research and industrial settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 97.0 AT 3125-07-3 [sigmaaldrich.com]

- 3. This compound | C32H68ClN | CID 11996614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% (3125-07-3) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 5. ≥97.0% (AT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]

- 7. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]

- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Tetraethylammonium chloride - Wikipedia [en.wikipedia.org]

- 11. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to the Safe Handling of Tetraoctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for Tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt utilized as a phase transfer catalyst in various chemical syntheses. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₃₂H₆₈ClN |

| Molecular Weight | 502.34 g/mol [1] |

| Appearance | Colorless solid[1] |

| Melting Point | 50 - 54 °C[1][2] |

| Purity | ≥ 97% |

Section 3: Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

3.1 Handling:

-

Use only in a well-ventilated area or outdoors.[3]

-

Avoid breathing dust.[3]

-

Wash skin thoroughly after handling.[3]

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE).[3]

-

Avoid the generation of dusts.[3]

3.2 Storage:

-

Store in a well-ventilated place.[3]

-

Keep the container tightly closed.[3]

-

Store locked up.[3]

-

The product is hygroscopic; store under inert gas in a dry environment.[3]

Section 4: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles.[4] |

| Skin Protection | Handle with gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[3][4] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is recommended.[2][5] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] |

Section 5: First-Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

6.1 Personal Precautions:

6.2 Environmental Precautions:

6.3 Methods for Cleaning Up:

-

Collect the spilled material dry.

-

Bind and pump off spills.[3]

-

Dispose of the collected material in accordance with local regulations.

-

Clean the affected area.

-

Avoid the generation of dust.[6]

Section 7: Toxicological Information

The toxicological properties of this compound are summarized below.

| Toxicity Data | Value | Species | Test Guideline |

| Acute Oral Toxicity (LD50) | 2,630 mg/kg | Rat | - |

| Skin Corrosion/Irritation | Skin irritation | Rabbit | OECD Test Guideline 404 (in analogy to similar products)[6] |

| Serious Eye Damage/Eye Irritation | Irritations | Rabbit | OECD Test Guideline 405 (in analogy to similar products)[6] |

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6]

Visualized Experimental Workflows

To further clarify the safety protocols, the following diagrams illustrate the recommended procedures for handling spills and responding to personal exposure.

Caption: Workflow for responding to a this compound spill.

Caption: First-aid response workflow for personal exposure to this compound.

References

Synthesis and Purification of Tetraoctylammonium Chloride: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of tetraoctylammonium chloride, a quaternary ammonium (B1175870) salt with applications as a phase transfer catalyst and in various organic syntheses. The methodologies presented are based on the well-established Menschutkin reaction and standard purification techniques for quaternary ammonium compounds.

Synthesis of this compound via Menschutkin Reaction

The synthesis of this compound is achieved through the Menschutkin reaction, a nucleophilic substitution reaction between a tertiary amine (trioctylamine) and an alkyl halide (1-chlorooctane).[1] This reaction leads to the formation of a quaternary ammonium salt.

Experimental Protocol: Synthesis

Materials:

-

Trioctylamine (B72094) (C₂₄H₅₁N)

-

1-Chlorooctane (B87089) (C₈H₁₇Cl)

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas inlet

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add trioctylamine (1 equivalent).

-

Add anhydrous acetonitrile to dissolve the trioctylamine. The amount of solvent should be sufficient to ensure proper stirring.

-

Add 1-chlorooctane (1 to 1.2 equivalents) to the stirred solution. A slight excess of the alkylating agent can help drive the reaction to completion.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature with vigorous stirring.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product, as quaternary ammonium salts are often less soluble in the reaction solvent than the starting materials. The reaction time can vary significantly, potentially requiring several hours to days, as alkyl chlorides are less reactive than bromides or iodides in Menschutkin reactions.[1]

-

After the reaction is deemed complete, cool the mixture to room temperature.

Purification of this compound

The primary impurities in the crude product are unreacted trioctylamine and 1-chlorooctane. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[2] The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent or solvent system (e.g., ethyl acetate (B1210297)/hexane mixture)

-

Erlenmeyer flasks

-

Heating plate

-

Buchner funnel and filter flask

-

Vacuum source

Procedure:

-

Transfer the crude reaction mixture to a larger flask and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude this compound, which may be an oil or a solid, is then subjected to recrystallization.

-

Solvent Selection: The ideal recrystallization solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system, such as ethyl acetate and hexane, is often effective for long-chain quaternary ammonium salts.

-

Add a minimal amount of the primary solvent (e.g., hot ethyl acetate) to the crude product to dissolve it completely upon heating.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

To the hot, clear solution, slowly add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Then, add a few drops of the hot primary solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of a cold solvent mixture (similar in composition to the recrystallization solvent system) to remove any adhering impurities.

-

Dry the purified this compound crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be in the range of 50-54°C.[3]

Data Summary

The following table summarizes the key quantitative parameters for the synthesis and purification of this compound. Please note that the reaction time and yield are indicative and can vary based on the specific reaction scale and conditions.

| Parameter | Value | Notes |

| Synthesis | ||

| Reactant 1 | Trioctylamine | 1 equivalent |

| Reactant 2 | 1-Chlorooctane | 1 - 1.2 equivalents |

| Solvent | Acetonitrile | Anhydrous |

| Temperature | Reflux (~82°C) | |

| Reaction Time | 24 - 72 hours | Monitor by TLC |

| Indicative Yield | 70 - 90% | Before purification |

| Purification | ||

| Method | Recrystallization | |

| Solvent System | Ethyl Acetate / Hexane | Example; requires optimization |

| Drying | Vacuum Oven | 40-50°C |

| Expected Purity | >97% | [4] |

Process Workflow and Logic Diagrams

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical steps of the recrystallization process for purification.

References

The Hydrophobicity of Long-Chain Quaternary Ammonium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobicity of long-chain quaternary ammonium (B1175870) salts (QAS), a critical physicochemical parameter influencing their efficacy and application in drug development and research. This document details the structure-hydrophobicity relationships, experimental protocols for characterization, and the functional implications of hydrophobicity, particularly in antimicrobial activity and drug delivery.

Introduction to Quaternary Ammonium Salts and the Significance of Hydrophobicity

Quaternary ammonium salts are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups.[1] Long-chain QAS, which possess at least one long alkyl chain, are amphiphilic molecules with a hydrophilic cationic head group and a hydrophobic tail.[1] This amphiphilicity drives their self-assembly in solution and their interaction with biological membranes, making hydrophobicity a key determinant of their biological activity.[2][3]

The hydrophobicity of long-chain QAS, often quantified by the octanol-water partition coefficient (logP) and the critical micelle concentration (CMC), is intrinsically linked to their function. For instance, the antimicrobial efficacy of QAS is highly dependent on the length of the hydrophobic alkyl chain, which governs the compound's ability to disrupt bacterial cell membranes.[4][5] In drug delivery, the hydrophobicity of QAS can be leveraged to enhance the permeation of drugs across biological barriers. A thorough understanding and precise measurement of hydrophobicity are therefore paramount for the rational design and application of these versatile compounds in pharmaceutical sciences.

Structure-Hydrophobicity Relationships

The hydrophobicity of long-chain QAS is primarily dictated by their molecular structure, with several key features playing a significant role:

-

Alkyl Chain Length: This is the most influential factor. Increasing the length of the alkyl chain leads to a logarithmic increase in hydrophobicity.[6] This is reflected in a decrease in the critical micelle concentration (CMC) and an increase in the logP value.[7] However, an excessively long alkyl chain can lead to a "cut-off" effect, where the increase in hydrophobicity results in reduced aqueous solubility and diminished biological activity.

-

Head Group Structure: The nature of the groups attached to the quaternary nitrogen, other than the long alkyl chain, also influences hydrophobicity. Bulky or aromatic groups can increase hydrophobicity compared to smaller, more polar groups.

-

Counter-ion: The nature of the counter-ion can have a modest effect on the overall hydrophobicity of the salt, with more lipophilic anions potentially increasing the logP value.

-

Gemini Surfactants: These are a special class of QAS containing two hydrophobic tails and two hydrophilic head groups linked by a spacer. Gemini surfactants generally exhibit significantly lower CMC values and higher surface activity compared to their single-chain counterparts with the same alkyl chain length, indicating a greater tendency to self-assemble due to increased overall hydrophobicity.[2][5][8][9]

Quantitative Data on Hydrophobicity

The following tables summarize the critical micelle concentration (CMC) and octanol-water partition coefficient (logP) for a range of long-chain quaternary ammonium salts, providing a quantitative basis for comparing their hydrophobicity.

Table 1: Critical Micelle Concentration (CMC) of Various Long-Chain Quaternary Ammonium Salts

| Compound | Alkyl Chain Length | Counter-ion | CMC (mM) | Temperature (°C) | Reference(s) |

| Decyltrimethylammonium Bromide | C10 | Br⁻ | 65 | 25 | |

| Dodecyltrimethylammonium Bromide | C12 | Br⁻ | 16 | 25 | |

| Tetradecyltrimethylammonium Bromide | C14 | Br⁻ | 3.6 | 25 | |

| Cetyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | 0.92 - 0.98 | 25 | [10] |

| Cetyltrimethylammonium Chloride (CTAC) | C16 | Cl⁻ | 1.58 | Not Specified | [8] |

| Benzalkonium Chloride (C12) | C12 | Cl⁻ | 4.54 | Not Specified | [7] |

| Benzalkonium Chloride (C14) | C14 | Cl⁻ | 0.727 | Not Specified | [7] |

| Benzalkonium Chloride (C16) | C16 | Cl⁻ | 0.0743 | Not Specified | [7] |

| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | 0.98 mM (0.040% v/v) | Not Specified | [11] |

| Hexamethylene-1,6-bis(dodecyldimethylammonium bromide) (12-6-12 Gemini) | 2 x C12 | 2 x Br⁻ | 0.09 | 25 | [2] |

Table 2: LogP Values of Selected Long-Chain Quaternary Ammonium Salts

| Compound | Alkyl Chain Length | Counter-ion | LogP | Reference(s) |

| Cetylpyridinium Chloride | C16 | Cl⁻ | 1.71 | [12] |

| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | 2.59 | [4] |

| N-Dodecylpyridinium Salts | C12 | Various | >0 | [13] |

| N-Tetradecylpyridinium Salts | C14 | Various | >0 | [13] |

| N-Hexadecylpyridinium Salts | C16 | Various | >0 | [13] |

| Esterquat (example) | C16-C18 | Br⁻ | 7.33 | [14] |

Experimental Protocols

Accurate determination of hydrophobicity is crucial for structure-activity relationship studies. The following sections detail the methodologies for two key experimental techniques.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that surfactants lower the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant. The Du Noüy ring or Wilhelmy plate methods are commonly employed.[14][15]

Materials and Equipment:

-

Tensiometer (with Du Noüy ring or Wilhelmy plate attachment)

-

High-precision analytical balance

-

Glassware (beakers, volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

-

The long-chain quaternary ammonium salt of interest

-

High-purity water

Procedure:

-

Solution Preparation: Prepare a stock solution of the QAS in high-purity water at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measurement:

-

Place a known volume of the most dilute QAS solution into a clean, thermostatted sample vessel.

-

Using the Du Noüy ring or Wilhelmy plate, measure the surface tension of the solution. Ensure the ring or plate is thoroughly cleaned and flamed (for platinum) between measurements.

-

Repeat the measurement for each of the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (in mN/m) as a function of the logarithm of the QAS concentration.

-

The resulting plot will typically show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Estimation of Octanol-Water Partition Coefficient (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating logP values.[16] The principle is that the retention time of a compound on a nonpolar stationary phase is proportional to its hydrophobicity.

Materials and Equipment:

-

HPLC system with a UV or charged aerosol detector (CAD)[1][17]

-

Reversed-phase C18 column

-

Mobile phase components (e.g., methanol (B129727) or acetonitrile, and a buffer)

-

A set of standard compounds with known logP values that bracket the expected logP of the analyte

-

The long-chain quaternary ammonium salt of interest

Procedure:

-

Preparation of Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of organic solvent (e.g., methanol) to aqueous buffer. The pH of the aqueous phase should be controlled.

-

Preparation of Standard and Sample Solutions: Dissolve the standard compounds and the QAS sample in a suitable solvent, typically the mobile phase.

-

Chromatographic Analysis:

-

Equilibrate the C18 column with the initial mobile phase composition.

-

Inject the standard compounds and the QAS sample, and record their retention times (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil (B121893) or sodium nitrate).

-

-

Calculation of Capacity Factor (k): For each compound and at each mobile phase composition, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

-

Data Analysis:

-

For each compound, plot log(k) against the percentage of the organic solvent in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase to obtain the intercept, log(k_w).

-

Create a calibration curve by plotting the known logP values of the standard compounds against their corresponding log(k_w) values.

-

Determine the logP of the QAS sample by interpolating its log(k_w) value onto the calibration curve.

-

Role of Hydrophobicity in Drug Development Applications

The hydrophobic character of long-chain QAS is central to their application in drug development, particularly as antimicrobial agents and penetration enhancers.

Antimicrobial Mechanism of Action

The primary mechanism by which long-chain QAS exert their antimicrobial effect is through the disruption of the microbial cell membrane.[2][4] This process is driven by the hydrophobic interactions between the alkyl chains of the QAS and the lipid components of the cell membrane.

The process can be summarized in the following steps:

-

Adsorption: The positively charged cationic head group of the QAS is electrostatically attracted to the negatively charged components of the bacterial cell wall.

-

Penetration: The long hydrophobic alkyl chain penetrates and inserts into the hydrophobic core of the cell membrane.

-

Membrane Disruption: The insertion of multiple QAS molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Cell Death: The loss of cellular contents and the disruption of vital cellular processes ultimately lead to bacterial cell death.

Penetration Enhancement in Drug Delivery

Long-chain QAS can act as chemical penetration enhancers, facilitating the transport of drugs across biological barriers such as the skin. Their mechanism of action is similar to their antimicrobial activity, involving the disruption of the lipid matrix of the stratum corneum, the outermost layer of the skin. By increasing the fluidity of the lipid bilayers, QAS create transient pores or channels through which drug molecules can more easily permeate. The optimal hydrophobic-lipophilic balance is crucial for this application to ensure effective interaction with the stratum corneum without causing significant skin irritation.

Conclusion

The hydrophobicity of long-chain quaternary ammonium salts is a fundamental property that governs their behavior in aqueous solutions and their interactions with biological systems. A comprehensive understanding of the structure-hydrophobicity relationships, coupled with accurate experimental determination of parameters like CMC and logP, is essential for the targeted design and optimization of QAS for various applications in drug development. From potent antimicrobial agents to effective penetration enhancers, the ability to modulate and predict the hydrophobicity of these molecules is a key tool for researchers and scientists in the pharmaceutical industry.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ache.org.rs [ache.org.rs]

- 6. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 13. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. drugfuture.com [drugfuture.com]

- 17. uspbpep.com [uspbpep.com]

A Researcher's Guide to Tetraoctylammonium Chloride: Properties, Suppliers, and Key Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade Tetraoctylammonium chloride (TOA-Cl), a versatile quaternary ammonium (B1175870) salt. This document details its chemical and physical properties, lists reputable suppliers, and presents detailed experimental protocols for its key applications in nanoparticle synthesis and ion-selective electrode fabrication. Furthermore, it elucidates the general mechanism of action of quaternary ammonium compounds on cellular membranes.

Core Technical Data

This compound is a phase transfer catalyst and surfactant utilized in a variety of research and industrial applications. Below is a summary of its key quantitative data, compiled from various suppliers.

| Property | Value | Source(s) |

| CAS Number | 3125-07-3 | [1][2][3] |

| Molecular Formula | C₃₂H₆₈ClN | [1][2] |

| Molecular Weight | 502.34 g/mol | [1][3] |

| Purity (Assay) | ≥97% (Titration) | [1][2] |

| Melting Point | 50-54 °C | [1][3] |

| Appearance | Colorless to white solid/crystals | [1] |

| Solubility | Soluble in many organic solvents | [1] |

| Storage Temperature | Room Temperature | [1] |

Reputable Suppliers of Research-Grade this compound

A number of chemical suppliers offer this compound suitable for research and development purposes. When selecting a supplier, researchers should consider purity, available analytical data (e.g., Certificate of Analysis), and customer support.

-

Chem-Impex: Offers this compound with a purity of ≥97%.[1]

-

Santa Cruz Biotechnology: Provides a research-grade product with ≥97% purity.[2]

-

Ottokemi: Supplies this compound at 97% purity.[3]

-

Sigma-Aldrich (Merck): Lists the compound with an assay of ≥97.0%.[4][5]

-

Fisher Scientific: Distributes Sigma-Aldrich products, including this compound.[6]

-

CP Lab Safety: Offers the chemical at a minimum purity of 97%.[7]

Key Research Applications and Experimental Protocols

This compound's unique properties as a phase transfer catalyst and a cationic surfactant make it valuable in several areas of scientific research.[1]

Phase Transfer Catalyst in the Synthesis of Gold Nanoparticles (Brust-Schiffrin Method)

Tetraoctylammonium salts are instrumental in the Brust-Schiffrin method for synthesizing gold nanoparticles. They facilitate the transfer of the gold salt from an aqueous phase to an organic phase where the reduction and nanoparticle formation occur.

Experimental Workflow for Gold Nanoparticle Synthesis

Caption: Workflow of the Brust-Schiffrin synthesis of gold nanoparticles.

Detailed Experimental Protocol:

-

Materials:

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (TOA-Cl)

-

Toluene

-

Dodecanethiol

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

-

Procedure:

-

Prepare a solution of HAuCl₄ in deionized water.

-

Prepare a solution of TOA-Cl in toluene.

-

Combine the aqueous HAuCl₄ solution and the organic TOA-Cl solution in a flask and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of the gold salt to the organic phase.

-

To the organic phase, add dodecanethiol, which will act as the capping agent for the nanoparticles.

-

Prepare a fresh aqueous solution of NaBH₄.

-

While stirring the organic phase vigorously, rapidly add the NaBH₄ solution. A color change to deep red or purple should be observed, indicating the formation of gold nanoparticles.

-

Continue stirring for several hours to ensure complete reaction and nanoparticle stabilization.

-

Separate the organic phase and reduce its volume using a rotary evaporator.

-

Add ethanol to precipitate the gold nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles, and wash them multiple times with ethanol to remove excess thiol and byproducts.

-

Dry the purified gold nanoparticles under vacuum.

-

Cationic Additive in the Preparation of Ion-Selective Electrodes (ISEs)

This compound can be used as a cationic additive in the fabrication of polymer membrane-based ion-selective electrodes. It helps to improve the electrode's performance by reducing the membrane resistance and enhancing the response characteristics. A notable application is in the development of all-solid-state calcium-selective electrodes using a polyaniline (PANI) conducting polymer matrix.[8]

Experimental Workflow for Ion-Selective Electrode Preparation

Caption: General workflow for the preparation of a PANI-based ion-selective electrode.

Detailed Experimental Protocol (Representative):

-

Materials:

-

Polyaniline (emeraldine base)

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)

-

Ionophore specific to the target analyte (e.g., a calcium ionophore)

-

This compound (TOA-Cl)

-

Tetrahydrofuran (THF) - high purity

-

Glassy carbon electrode (GCE) or other suitable substrate

-

Standard solutions of the target ion for conditioning and calibration

-

-

Procedure:

-

Prepare the membrane cocktail by dissolving precise amounts of PANI, the plasticizer, the specific ionophore, and this compound in THF. The exact ratios of these components will depend on the specific application and should be optimized.

-

Ensure complete dissolution of all components by gentle agitation or sonication to form a homogeneous solution.

-

Clean the surface of the glassy carbon electrode thoroughly.

-

Carefully drop-cast a small volume of the membrane cocktail onto the GCE surface and allow the solvent to evaporate completely at room temperature, forming a thin, uniform membrane.

-

Condition the newly fabricated electrode by soaking it in a solution of the target ion (e.g., CaCl₂) for several hours. This step is crucial for achieving a stable and reproducible potentiometric response.

-

Calibrate the ion-selective electrode using a series of standard solutions of the target ion to determine its linear range, slope, and limit of detection.

-

Mechanism of Action on Cellular Membranes

As a quaternary ammonium compound (QAC), this compound's interaction with biological systems, particularly at the cellular level, is primarily dictated by its amphiphilic nature. The positively charged quaternary ammonium headgroup and the long, hydrophobic octyl chains drive its interaction with and disruption of cell membranes.

Logical Relationship Diagram: QAC Interaction with a Bacterial Cell Membrane

Caption: Mechanism of quaternary ammonium compound-induced cell membrane disruption.

This interaction can lead to a cascade of events including increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell death.[2] This general mechanism underlies the antimicrobial properties of many QACs.

Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for this compound before use.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of quaternary ammonium surfactants on biomembranes using molecular dynamics simulation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05030K [pubs.rsc.org]

The Core Chemistry of Quaternary Ammonium Salts: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quaternary Ammonium (B1175870) Salts (QAS), also known as quats, are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains. Their unique molecular architecture, characterized by a central positively charged nitrogen atom bonded to four organic substituents, imparts a range of desirable physicochemical and biological properties.[1] This technical guide provides a comprehensive overview of the fundamental characteristics of QAS, with a focus on their chemical structure, synthesis, physical properties, and key applications in research and drug development.

Chemical Structure and Properties

The defining feature of a quaternary ammonium salt is the quaternary ammonium cation, with the general formula [NR₄]⁺, where R represents alkyl or aryl groups.[1] Unlike primary, secondary, or tertiary amines, the nitrogen center in a QAS is permanently charged, regardless of the pH of the solution. This permanent positive charge is a cornerstone of their chemical behavior and biological activity. The R groups can be identical or different, and their nature (e.g., chain length, branching, aromaticity) significantly influences the overall properties of the molecule, such as its solubility, surface activity, and antimicrobial efficacy.

The cationic head group is hydrophilic, while the organic side chains are typically hydrophobic, rendering QAS amphiphilic molecules. This dual nature allows them to accumulate at interfaces, reducing surface tension and enabling their function as surfactants and emulsifiers.[2][3]

Physical Properties of Common Quaternary Ammonium Salts

The physical properties of QAS are highly dependent on their specific chemical structure, including the nature of the alkyl/aryl groups and the counter-ion. A summary of key physical properties for some common QAS is provided in Table 1.